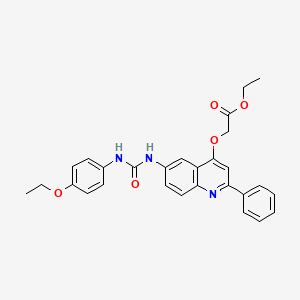

Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate

Description

Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a quinoline-based derivative featuring a urea linkage at position 6 of the quinoline core, substituted with a 4-ethoxyphenyl group.

Properties

IUPAC Name |

ethyl 2-[6-[(4-ethoxyphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O5/c1-3-34-22-13-10-20(11-14-22)29-28(33)30-21-12-15-24-23(16-21)26(36-18-27(32)35-4-2)17-25(31-24)19-8-6-5-7-9-19/h5-17H,3-4,18H2,1-2H3,(H2,29,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGQVAVZZKVDNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OCC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Ureido Group Introduction: The ureido group is introduced by reacting the quinoline derivative with an isocyanate compound.

Ethoxyphenyl Group Addition: The ethoxyphenyl group is added via a nucleophilic aromatic substitution reaction.

Esterification: Finally, the ester group is introduced through an esterification reaction using ethyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles such as amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors or other enzyme inhibitors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The ureido and quinoline groups are crucial for this binding interaction, as they can form hydrogen bonds and π-π interactions with the target enzyme.

Comparison with Similar Compounds

Structural Features

The compound shares core motifs with several analogs:

- Quinoline Derivatives: Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate (CAS 337483-29-1) features a quinoline core with a phenoxy-acetate ester but lacks the ureido-ethoxyphenyl substituent. This structural simplification reduces molecular weight (397.5 g/mol vs. estimated ~508.5 g/mol for the target compound) and lipophilicity (XLogP3 = 6.1 vs. estimated ~7.2) .

- Thiazole-Piperazine Derivatives: Compounds like 10d (Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) replace the quinoline with a thiazole-piperazine scaffold.

- Ureido-Acetate Derivatives: Ethyl 2-(3-(2-fluorobenzyloxy)ureido)acetate (C₁₂H₁₅FN₂O₄) shares the ureido-acetate backbone but lacks the aromatic quinoline system, resulting in lower molecular weight (294.26 g/mol) and distinct hydrogen-bonding capacity .

Physicochemical Properties

Key parameters are summarized below:

<sup>a</sup>LogP values estimated using fragment-based methods.

<sup>b</sup>Inferred from ester, thiazole, and piperazine groups.

Key Observations :

- The target compound’s higher molecular weight and LogP suggest greater lipophilicity compared to simpler analogs, which may enhance tissue penetration but reduce aqueous solubility.

- The ureido group in all analogs provides two hydrogen-bond donors, critical for interactions with biological targets.

Functional Implications

- Quinoline vs. Thiazole Cores: The quinoline system in the target compound may confer π-π stacking interactions with aromatic residues in enzymes, whereas thiazole derivatives (e.g., 10d) prioritize planar heterocyclic interactions .

- Substituent Effects : The 4-ethoxyphenyl group in the target compound offers moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in 10d, which could modulate binding affinity and metabolic stability .

Biological Activity

Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate, with the CAS number 1116026-07-3, is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 485.5 g/mol. The compound features a quinoline core, which is often associated with various biological activities, including anticancer and antimicrobial effects.

| Property | Value |

|---|---|

| CAS Number | 1116026-07-3 |

| Molecular Formula | C28H27N3O5 |

| Molecular Weight | 485.5 g/mol |

Anticancer Activity

Research indicates that compounds containing quinoline structures exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Studies have shown that quinoline derivatives can inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt pathway.

-

Case Studies :

- In a study by Cheng et al., quinoline derivatives demonstrated IC50 values ranging from 0.07 to 0.19 µM against multiple cancer cell lines, indicating potent cytotoxicity .

- Another study highlighted the ability of related compounds to degrade HER2 protein and induce heat shock protein (Hsp70), which are crucial in cancer progression .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. This compound has shown potential against various bacterial strains.

- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with nucleic acid synthesis.

- Research Findings :

Other Biological Activities

In addition to anticancer and antimicrobial effects, quinoline derivatives have been explored for their anti-inflammatory and antioxidant activities. These properties contribute to their potential therapeutic applications in treating various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.